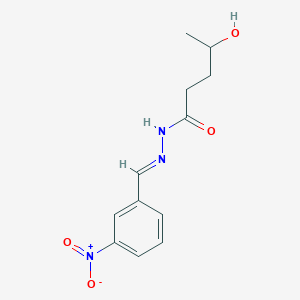![molecular formula C18H18N2O2 B5721340 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide, also known as MBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that belongs to the class of benzoxazole derivatives, which are known to exhibit a wide range of biological activities. MBP has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is not fully understood, but it is believed to exert its biological effects through the inhibition of COX-2 and the activation of PPARγ. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide may reduce inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. By activating PPARγ, 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide may improve insulin sensitivity and reduce the risk of metabolic disorders.
Biochemical and Physiological Effects:
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to improve insulin sensitivity and reduce the risk of metabolic disorders in animal models of obesity and diabetes.
実験室実験の利点と制限
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is that it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide. One potential area of research is the development of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the biological effects of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide. Additionally, the development of new synthesis methods for 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide and its derivatives may lead to the discovery of compounds with improved biological activity.
合成法
The synthesis of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide involves the reaction of 5-methyl-2-aminobenzoxazole and 4-(bromomethyl)phenylacetic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography. The yield of 2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide is typically around 50%, and the compound can be obtained in a white crystalline form.
科学的研究の応用
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been tested for its potential as an analgesic and anti-inflammatory agent. In biochemistry, it has been studied for its interaction with various enzymes and proteins, including cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ).
特性
IUPAC Name |
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11(2)17(21)19-14-7-5-13(6-8-14)18-20-15-10-12(3)4-9-16(15)22-18/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEIQBFCKORDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

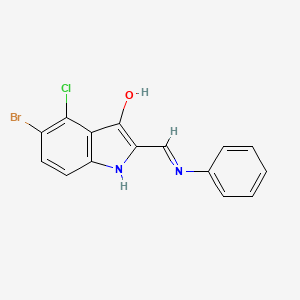
![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5721269.png)
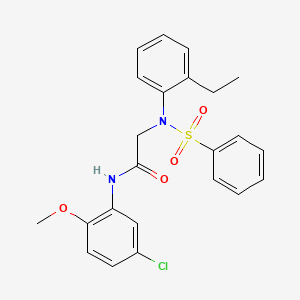
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-1-propanone](/img/structure/B5721286.png)
![8-methoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5721290.png)
![4-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5721300.png)
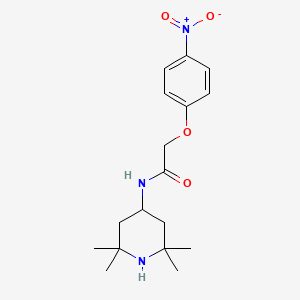
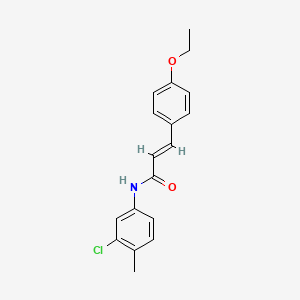


![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
